![molecular formula C14H14ClNO B2852970 (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 54529-43-0](/img/structure/B2852970.png)
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, commonly known as 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one, is an important organic compound used in a variety of scientific and industrial applications. It is a colorless solid with a molecular formula of C9H11ClO and a molecular weight of 174.63 g/mol. It is a highly reactive compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate.
Applications De Recherche Scientifique
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is widely used in scientific research as a reagent for organic synthesis and as a catalyst for the production of polymers. It has also been used as a model compound for the study of reaction mechanisms and as a building block for drug design.
Mécanisme D'action
The mechanism of action of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one is not well understood. However, it is believed to involve a combination of nucleophilic addition and elimination reactions. In nucleophilic addition reactions, the compound acts as a nucleophile, attacking the electrophilic carbon of the substrate. In elimination reactions, the compound acts as a base, removing a proton from the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one are not well understood. However, it is believed to have antimicrobial activity and may be useful in the treatment of certain infections. It is also believed to have anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one in laboratory experiments include its low cost, its high reactivity, and its availability in a variety of forms. The main limitation of using this compound in laboratory experiments is its instability. It is also sensitive to light and air and must be stored in a cool, dark place.
Orientations Futures
Future research on 4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one should focus on its potential applications in drug design and the development of new synthetic routes for the production of polymers. Additionally, further research should be conducted to investigate the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, further research should be conducted to develop more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
4-chloro-2-methylene-1-azabicyclo[2.2.2]octan-3-one can be synthesized through the reaction of 4-chlorobenzaldehyde and 1-azabicyclo[2.2.2]octan-3-one. The reaction is carried out in a two-phase system with aqueous sodium hydroxide and ethyl acetate as the solvent. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as potassium carbonate. The reaction is complete when the desired product is obtained in high yield.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one involves the condensation of 4-chlorobenzaldehyde with 3-aminobicyclo[2.2.2]octan-2-one in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-aminobicyclo[2.2.2]octan-2-one", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 3-aminobicyclo[2.2.2]octan-2-one (1.1 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as piperidine or pyridine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete conversion of the starting materials.", "Step 4: Cool the reaction mixture to room temperature and filter off any solid precipitate.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system such as hexane/ethyl acetate to obtain the pure product as a yellow solid." ] } | |
| 54529-43-0 | |
Formule moléculaire |
C14H14ClNO |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
(2E)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C14H14ClNO/c15-12-3-1-10(2-4-12)9-13-14(17)11-5-7-16(13)8-6-11/h1-4,9,11H,5-8H2/b13-9+ |
Clé InChI |
KHICWBBWZMQJKM-UKTHLTGXSA-N |
SMILES isomérique |
C1CN\2CCC1C(=O)/C2=C\C3=CC=C(C=C3)Cl |
SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852887.png)
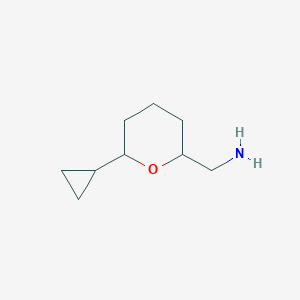
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)

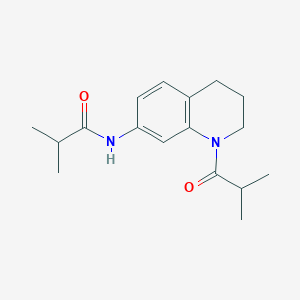
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)

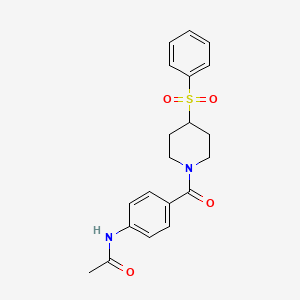
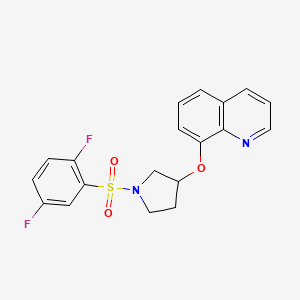
![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)

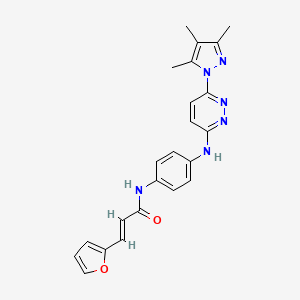
![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)
